molecular formula C16H18N4O B10888885 Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10888885
M. Wt: 282.34 g/mol
InChI Key: SNPDJDPFCGEZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is a heterocyclic compound featuring a central piperazine ring substituted with a pyridin-2-ylmethyl group at the 4-position and a pyridin-3-yl moiety attached via a ketone bridge. The compound’s dual pyridine motifs may enhance binding to enzymes or receptors requiring planar aromatic recognition, while the piperazine ring offers conformational flexibility and solubility .

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

pyridin-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H18N4O/c21-16(14-4-3-6-17-12-14)20-10-8-19(9-11-20)13-15-5-1-2-7-18-15/h1-7,12H,8-11,13H2

InChI Key

SNPDJDPFCGEZFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Acylation of Pre-Functionalized Piperazine Derivatives

A widely adopted route involves the acylation of a pre-synthesized 4-(pyridin-2-ylmethyl)piperazine intermediate. The piperazine nitrogen is selectively acylated using pyridine-3-carbonyl chloride under inert conditions. For example, 1-(pyridin-2-ylmethyl)piperazine is reacted with pyridine-3-carbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base, yielding the target compound in 72–78% after column chromatography.

Key Reaction Parameters :

  • Solvent: DCM or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA)

  • Yield: 68–82%

Challenges in regioselectivity are mitigated by employing mono-Boc-protected piperazine, where the Boc group is removed post-acylation.

Nucleophilic Substitution-Based Approaches

Alternative routes utilize halogenated pyridine precursors. For instance, 2-chloro-4-(pyridin-2-ylmethyl)piperazine undergoes nucleophilic substitution with pyridine-3-carboxamide in the presence of potassium carbonate, achieving 65–70% yield. This method is less common due to the low reactivity of pyridine chlorides, necessitating high temperatures (80–100°C) and prolonged reaction times (12–24 hours).

Optimization Insights :

  • Catalytic iodide salts (e.g., KI) enhance substitution rates.

  • Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) improve solubility.

Coupling Reagent-Mediated Synthesis

Thiocarbonyldiimidazole (TCDI)-assisted coupling, as demonstrated in analogous piperazine syntheses, offers a robust pathway. Here, 4-(pyridin-2-ylmethyl)piperazine and pyridine-3-carboxylic acid are coupled using TCDI in acetonitrile at 40°C, yielding 75–80% product. This method avoids harsh acylating agents and simplifies purification.

Comparative Data :

MethodReagentsYield (%)Purity (HPLC)
AcylationPyridine-3-carbonyl chloride7898.5
Nucleophilic Substitution2-Chloropyridine derivative6595.2
TCDI CouplingThiocarbonyldiimidazole8099.1

Functionalization of the Piperazine Core

Introduction of the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl moiety is typically introduced via reductive amination or alkylation. Piperazine reacts with pyridine-2-carbaldehyde under hydrogenation conditions (H₂, Pd/C) to form 4-(pyridin-2-ylmethyl)piperazine in 85% yield. Alternatively, alkylation with 2-(chloromethyl)pyridine in the presence of potassium carbonate achieves comparable results.

Critical Considerations :

  • Excess pyridine-2-carbaldehyde (1.5 equiv) ensures complete conversion.

  • Raney nickel may substitute Pd/C for cost efficiency.

Protecting Group Strategies

To prevent diacylation, temporary protection of the piperazine nitrogen is essential. The Boc (tert-butoxycarbonyl) group is preferred due to its stability under basic conditions and ease of removal. For example:

  • Boc-protection : Piperazine is treated with di-tert-butyl dicarbonate in THF (yield: 89%).

  • Selective acylation : The free amine is acylated with pyridine-3-carbonyl chloride.

  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the Boc group (yield: 95%).

Reaction Optimization and Scalability

Solvent and Temperature Effects

Acylation yields improve in polar aprotic solvents (e.g., DMF, THF) due to enhanced nucleophilicity of the piperazine nitrogen. Elevated temperatures (40–50°C) reduce reaction times but risk side reactions, such as diacylation.

Case Study :

  • THF at 25°C : 72% yield, 97% purity.

  • DMF at 50°C : 80% yield, 93% purity.

Catalytic Additives

Additives like 4-dimethylaminopyridine (DMAP) accelerate acylation by acting as acyl transfer catalysts. In one protocol, 5 mol% DMAP increased the yield from 70% to 84% under identical conditions.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, pyridin-3-yl H-2), 7.78–7.65 (m, 3H, pyridin-2-ylmethyl protons), 3.88 (s, 2H, CH₂), 3.72–3.60 (m, 4H, piperazine H), 2.55–2.45 (m, 4H, piperazine H).

Mass Spectrometry :

  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₆H₁₈N₄O: 283.1553; found: 283.1548.

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Acylation

Unprotected piperazine often leads to diacylated byproducts. Solutions include:

  • Using mono-Boc-protected intermediates.

  • Employing bulkier acylating agents to sterically hinder over-reaction.

Purification Complexities

The polar nature of the product complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity.

Emerging Methodologies

Continuous Flow Synthesis

Recent patents describe microreactor-based synthesis, reducing reaction times from hours to minutes. For example, a mixture of piperazine and pyridine-3-carbonyl chloride in a PTFE reactor (25°C, 10 min residence time) achieves 82% yield.

Enzymatic Catalysis

Preliminary studies using lipases (e.g., Candida antarctica Lipase B) demonstrate selective acylation in aqueous media, though yields remain modest (55–60%) .

Chemical Reactions Analysis

3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyridyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl ketones, while reduction could produce pyridyl alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone exhibit promising anticancer properties. Compounds with similar structural motifs have been studied for their ability to inhibit specific cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of pyridine derivatives on human cancer cell lines, demonstrating an IC50 value of 15 µM against breast cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the potential of this compound as a lead for anticancer drug development .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Findings:
In vitro studies have shown that this compound can inhibit monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. A related derivative demonstrated an IC50 value of 0.013 µM for MAO-B inhibition, suggesting its potential utility in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridin derivatives. The following table summarizes key findings from SAR studies related to pyridin derivatives:

Substituent Activity IC50 (µM) Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-2-ylmethylHigh0.013Critical for MAO-B inhibition
PiperazineEssential-Provides structural stability

These findings underscore the importance of specific functional groups in enhancing the pharmacological profile of pyridin derivatives.

Synthesis and Derivatives

The synthesis of pyridin-based compounds often involves multi-step processes that yield various derivatives with distinct biological activities. Recent advancements in synthetic methodologies have enabled researchers to create diverse libraries of compounds for screening against various biological targets.

Synthesis Example:
A recent publication detailed the synthesis of novel pyridine derivatives, including this compound, using a combination of cyclization and functionalization strategies. These compounds were subsequently evaluated for their efficacy against several protein kinases, revealing their potential as kinase inhibitors .

Mechanism of Action

The mechanism of action of 3-PYRIDYL[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences and Implications

  • Piperazine Substituents: The target compound’s pyridin-2-ylmethyl group contrasts with bulkier substituents in analogs (e.g., BAY 1000493’s imidazopyridine or UDO’s trifluoromethylphenyl). Bulkier groups may enhance target affinity but reduce solubility .
  • Aryl Ketone Moieties :

    • Pyridin-3-yl is conserved in the target compound and UDO, suggesting its role in π-π stacking or hydrogen bonding with biological targets like CYP51 or M<sup>pro</sup> .
    • Fluorophenyl (BAY 1000493) introduces electronegativity, possibly enhancing electrostatic interactions with TASK-1 channels .

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Retention Time :

    • Compound 3 (MW 350.22) has a shorter LC-HRMS tR (0.631 min) compared to BAY 1000493 (MW 505.37), reflecting differences in hydrophobicity .
    • The target compound’s moderate MW (307.36) suggests balanced solubility and permeability, advantageous for drug-likeness.
  • Synthetic Accessibility: Analogs like 4-(4-aminophenyl)piperazin-1-ylmethanone () are synthesized via nucleophilic substitution and nitro reduction, a pathway applicable to the target compound with pyridine derivatives .

Biological Activity

Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridine ring and a piperazine moiety, which are known for their biological activity. The molecular formula is C19H22N4OC_{19}H_{22}N_4O with a molecular weight of approximately 318.41 g/mol. This structural configuration suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease processes. For instance, pyridine derivatives are frequently explored for their ability to inhibit phosphodiesterases (PDEs), which play a significant role in regulating intracellular signaling pathways.

Inhibition of Phosphodiesterases

A study highlighted the effectiveness of related pyridinic compounds as selective inhibitors of PDE5, which is implicated in cardiovascular diseases. The compound demonstrated brain penetration capabilities, suggesting potential for central nervous system applications .

Anticancer Activity

The compound's biological activity has been evaluated in various cancer models. Notably, pyridine derivatives have shown promising results in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis in human breast and ovarian cancer cell lines, with IC50 values indicating significant potency .

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
OVCAR-3 (Ovarian)32.5

These findings suggest that pyridinic compounds could serve as lead candidates for developing novel anticancer therapies.

Anti-Tubercular Activity

Another area of investigation is the anti-tubercular activity of similar compounds. A series of substituted pyridinic derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Some exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM, highlighting their potential as anti-tubercular agents .

Case Studies

  • PDE5 Inhibition : A study on aminopyridopyrazinones revealed that a derivative similar to this compound showed robust in vivo blood pressure lowering effects in spontaneously hypertensive rats, indicating its therapeutic potential for hypertension management .
  • Anticancer Efficacy : Research on benzoylpiperidine derivatives demonstrated notable antiproliferative effects on various cancer cell lines, reinforcing the idea that modifications to the piperazine structure can enhance biological activity against cancer cells .

Q & A

Q. How can researchers optimize the synthesis of Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Coupling Reactions : Use nucleophilic aromatic substitution or amide coupling (e.g., triethylamine as a base in acetonitrile at 70°C for similar piperazine derivatives) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (as used for structurally related compounds in SARS-CoV-2 inhibitor studies) .
  • Yield Enhancement : Optimize stoichiometry (e.g., 1.2:1 molar ratio of piperazine to carbonyl precursors) and reaction time (monitor via TLC or LC-HRMS).

Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data discrepancies be addressed?

Methodological Answer:

  • FT-IR : Confirm carbonyl (C=O) stretches (~1625–1680 cm⁻¹) and aromatic C-H bending .
  • NMR : Assign signals for pyridyl protons (δ 7.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).
  • LC-HRMS : Validate molecular weight (e.g., [M+H]⁺ = 350.0827 for a related compound ).
  • Discrepancy Resolution : Cross-validate with orthogonal methods (e.g., X-ray crystallography for absolute configuration ).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., SARS-CoV-2 M<sup>pro</sup> inhibition at 10–100 µM, monitoring IC50 values) .
  • Cellular Uptake : Assess permeability via Caco-2 monolayers or PAMPA.
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells using MTT assays.

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX-refined structures) elucidate the compound’s binding interactions?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) structures .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Binding Analysis : Overlay with target proteins (e.g., SARS-CoV-2 M<sup>pro</sup> PDB: 6LU7) to identify key interactions (π-π stacking with pyridyl groups, H-bonding with piperazine) .

Q. What strategies resolve contradictory biological activity data across assays?

Methodological Answer:

  • Assay Standardization : Control variables (e.g., buffer pH, DMSO concentration ≤1%) .
  • Orthogonal Validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence assays.
  • Meta-Analysis : Compare data from structurally analogous compounds (e.g., 5-bromopyridin-3-yl derivatives vs. dichlorobenzyl-substituted analogs ).

Q. How can structure-activity relationship (SAR) studies focus on the piperazine moiety?

Methodological Answer:

  • Substituent Screening : Synthesize analogs with:
    • Electron-Withdrawing Groups (e.g., -Cl, -CF3) to enhance binding .
    • Benzyl vs. Pyridylmethyl Groups to assess steric effects (see TRPV4 antagonist studies) .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map essential interactions (e.g., piperazine nitrogen as H-bond acceptors) .

Q. What in silico methods predict pharmacokinetic properties and off-target effects?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP : ~2.5–3.5 (balanced lipophilicity for CNS penetration).
    • CYP450 Inhibition : Screen for 3A4/2D6 interactions.
  • Docking Studies : Employ AutoDock Vina with homology models (e.g., TRPV4 or DPP-IV ).

Q. How can degradation pathways be analyzed under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), acid/base (0.1 M HCl/NaOH), and UV light .
  • UPLC-MS/MS : Identify degradants (e.g., molecular ions at m/z 354.30 for piperazine cleavage ).
  • Stabilization : Use lyophilization or antioxidant excipients for hygroscopic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.